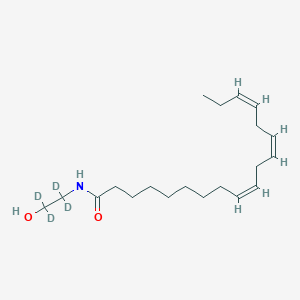
α-亚麻酸乙醇酰胺-d4
描述
α-亚麻酸乙醇酰胺-d4: 是一种内源性大麻素,其结构中含有α-亚麻酸,取代了花生四烯酰胺 (AEA) 中的花生四烯酸部分。 其化学式为C20H35NO2,分子量为325.5 g/mol 。该化合物参与各种生理过程,但其具体功能仍需进一步研究。
科学研究应用
作用机制
α-亚麻酸乙醇酰胺-d4 发挥作用的具体机制尚未完全阐明。 它可能涉及与大麻素受体结合并影响下游信号通路。
生化分析
Biochemical Properties
Alpha-Linolenoyl Ethanolamide-d4 plays a significant role in biochemical reactions, particularly in the endocannabinoid system. It interacts with cannabinoid receptors, such as CB1 and CB2, which are G-protein-coupled receptors involved in various physiological processes . The interaction between alpha-Linolenoyl Ethanolamide-d4 and these receptors can modulate neurotransmitter release, influencing pain perception, appetite, and mood. Additionally, alpha-Linolenoyl Ethanolamide-d4 may interact with enzymes like fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids .
Cellular Effects
Alpha-Linolenoyl Ethanolamide-d4 affects various cell types and cellular processes. In neuronal cells, it can modulate synaptic transmission by influencing the release of neurotransmitters. This compound also impacts cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, alpha-Linolenoyl Ethanolamide-d4 can alter gene expression by activating transcription factors like CREB, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of alpha-Linolenoyl Ethanolamide-d4 involves binding interactions with cannabinoid receptors and enzymes. By binding to CB1 and CB2 receptors, it can activate or inhibit downstream signaling pathways, resulting in various physiological effects . Additionally, alpha-Linolenoyl Ethanolamide-d4 can inhibit FAAH, leading to increased levels of endocannabinoids and prolonged signaling . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Linolenoyl Ethanolamide-d4 can change over time. The compound is relatively stable when stored at -20°C, with a shelf life of at least two years . Its stability may decrease under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that alpha-Linolenoyl Ethanolamide-d4 can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of alpha-Linolenoyl Ethanolamide-d4 vary with different dosages in animal models. At low doses, it can modulate physiological processes without causing significant adverse effects. At higher doses, alpha-Linolenoyl Ethanolamide-d4 may exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired physiological response without causing harm .
Metabolic Pathways
Alpha-Linolenoyl Ethanolamide-d4 is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes like FAAH and monoacylglycerol lipase (MAGL), which are involved in the degradation of endocannabinoids . These interactions can affect metabolic flux and alter the levels of metabolites, influencing cellular function and energy homeostasis .
Transport and Distribution
Within cells and tissues, alpha-Linolenoyl Ethanolamide-d4 is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion and may bind to intracellular proteins that facilitate its transport to specific cellular compartments . The localization and accumulation of alpha-Linolenoyl Ethanolamide-d4 can influence its activity and function within the cell .
Subcellular Localization
Alpha-Linolenoyl Ethanolamide-d4 is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. These modifications can influence the compound’s stability, interactions with other biomolecules, and overall cellular effects .
化学反应分析
α-亚麻酸乙醇酰胺-d4 可能发生各种反应,包括氧化、还原和取代反应。 具体的试剂和条件仍然缺乏。研究人员通常将其用作分析标准品,而不是探索其反应性。
相似化合物的比较
虽然 α-亚麻酸乙醇酰胺-d4 由于其氘标记而独一无二,但它与其他内源性大麻素如花生四烯酰胺 (AEA) 和 2-花生四烯酰甘油 (2-AG) 具有相似性。这些化合物共同促成了内源性大麻素系统调节功能。
准备方法
α-亚麻酸乙醇酰胺-d4 的合成涉及将氘标记的 α-亚麻酸整合到乙醇胺骨架中。 它可以用作内标,通过 GC 或 LC-质谱法定量 α-亚麻酸乙醇酰胺 。不幸的是,文献中没有 readily available 关于详细合成路线和工业生产方法的信息。
属性
IUPAC Name |
(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXRRXWHSHZPU-BBVLJAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)


![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

